(3-Methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanamine
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Overview
Description
(3-Methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanamine is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of amidoximes with organic nitriles in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) . The reaction is carried out in a solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
(3-Methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanamine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-infective agent, showing activity against bacteria, viruses, and other pathogens.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (3-Methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanamine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins essential for the survival of pathogens . The exact pathways and targets can vary depending on the specific application and the organism being targeted.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: A parent compound with similar structural features.
3-Phenyl-1,2,4-oxadiazole: Another derivative with a phenyl group attached to the oxadiazole ring.
Uniqueness
(3-Methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanamine is unique due to the presence of both a methyl group and a phenyl group, which can influence its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C10H11N3O |
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Molecular Weight |
189.21 g/mol |
IUPAC Name |
(3-methyl-1,2,4-oxadiazol-5-yl)-phenylmethanamine |
InChI |
InChI=1S/C10H11N3O/c1-7-12-10(14-13-7)9(11)8-5-3-2-4-6-8/h2-6,9H,11H2,1H3 |
InChI Key |
MTNULYNTHZLDJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)C(C2=CC=CC=C2)N |
Origin of Product |
United States |
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